molecular formula C17H18N2O3S B5221283 1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole

1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole

Cat. No.: B5221283
M. Wt: 330.4 g/mol
InChI Key: GEBNFAIHWUNOMK-UHFFFAOYSA-N
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Description

1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a butoxynaphthalene moiety

Properties

IUPAC Name

1-(4-butoxynaphthalen-1-yl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-3-13-22-16-9-10-17(15-8-5-4-7-14(15)16)23(20,21)19-12-6-11-18-19/h4-12H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBNFAIHWUNOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole typically involves the reaction of 4-butoxynaphthalene-1-sulfonyl chloride with pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The butoxynaphthalene moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-3-methylpiperidine
  • 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-2-ethylimidazole

Comparison: Compared to these similar compounds, 1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. The presence of the pyrazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

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